molecular formula C6H8BNO4S B1440635 2-(Methylsulfonyl)pyridine-5-boronic acid CAS No. 1088496-41-6

2-(Methylsulfonyl)pyridine-5-boronic acid

Cat. No. B1440635
M. Wt: 201.01 g/mol
InChI Key: OBWIRUCBMIYFBP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Boronic acids, including pyridinylboronic acids, are commonly used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • 2-(Methylsulfonyl)pyridine-5-boronic acid and its derivatives are employed in the synthesis of various complex organic compounds. For example, the molecule has been used in the synthesis of 2,3,6-trisubstituted pyridine or 2-cyclohexen-1-one selectively, depending on conditions, with pyridine being formed selectively in the presence of a nitrile (Jun & Ha, 1997). Additionally, its structural characteristics have been analyzed through X-ray crystallography to understand its properties and reactivity better (Iwatsuki et al., 2011).
  • Electrochemical Applications :

    • In electrochemistry, this compound has been studied as an additive for Li-ion cells. Its blends, including Pyridine Boron Trifluoride, have shown significant improvements in coulombic efficiency, reducing impedance and maintaining good capacity retention during high-voltage cycling compared to other additives (Nie, Xia, & Dahn, 2015).
  • Catalysis and Organic Reactions :

    • It plays a role in facilitating various organic reactions. For instance, it has been used in the microwave-assisted solution-phase synthesis of 2-amino-4-arylpyrimidine derivatives, serving as a precursor for the generation of various 2-substituted pyrimidines (Matloobi & Kappe, 2007).
    • Another study demonstrated its use in the copper-mediated cross-coupling of aryl boronic acids and alkyl thiols, indicating its potential in the synthesis of aryl sulfides (Herradura, Pendola, & Guy, 2000).
  • Detection and Sensing Applications :

    • It has been used in the development of novel assemblies for detecting monosaccharides and glycosides. These applications leverage its properties to create sensitive and selective sensors for biological molecules (X. Wang, Y. Wang, & Feng, 2019).
  • Chemical Synthesis Optimization :

    • Research has also been conducted on optimizing the synthesis process of compounds containing 2-(Methylsulfonyl)pyridine-5-boronic acid. For example, a study focused on the green metric evaluation of the synthesis of a related compound, demonstrating the reduction of waste generation in its synthesis process (Gilbile, Bhavani, & Vyas, 2017).

Safety And Hazards

The safety data sheet for a similar compound, “5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(6-methylsulfonylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWIRUCBMIYFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)S(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681894
Record name [6-(Methanesulfonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)pyridine-5-boronic acid

CAS RN

1088496-41-6
Record name [6-(Methanesulfonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)pyridine-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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